molecular formula C18H21ClN2 B4728478 1-(3-chlorophenyl)-4-(2-methylbenzyl)piperazine

1-(3-chlorophenyl)-4-(2-methylbenzyl)piperazine

Cat. No. B4728478
M. Wt: 300.8 g/mol
InChI Key: JEFSZSYAEZTAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(2-methylbenzyl)piperazine, commonly known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of mCPP is believed to involve the activation of serotonin receptors in the brain. Specifically, mCPP acts as an agonist for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and anxiety. The exact mechanism of action of mCPP is still being investigated, but it is thought to involve the modulation of serotonin release and reuptake.
Biochemical and Physiological Effects:
Studies have shown that mCPP can induce a range of biochemical and physiological effects. These include changes in mood, appetite, and anxiety, as well as alterations in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. MCPP has also been shown to affect the activity of certain brain regions, such as the prefrontal cortex and the amygdala.

Advantages and Limitations for Lab Experiments

One advantage of using mCPP in lab experiments is its well-defined mechanism of action, which allows researchers to study the specific effects of serotonin receptor activation. MCPP is also relatively easy to synthesize and has a long shelf life. However, one limitation of using mCPP is its potential for off-target effects, as it can also bind to other serotonin receptors and affect other neurotransmitter systems. Additionally, the use of mCPP in animal models may not fully represent the effects of the drug in humans.

Future Directions

There are several future directions for research on mCPP. One area of interest is the role of mCPP in the regulation of appetite and weight, as it has been shown to affect food intake in animal models. Another area of research is the use of mCPP as a potential treatment for mood disorders, such as depression and anxiety. Additionally, studies are needed to investigate the long-term effects of mCPP use and its potential for abuse. Finally, the development of more selective serotonin receptor agonists could help to further elucidate the specific effects of mCPP on neurotransmitter systems.

Scientific Research Applications

MCPP has been widely used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. Studies have also investigated the role of mCPP in the regulation of mood, anxiety, and appetite. MCPP has been used in animal models to study its effects on behavior, cognition, and neurochemistry.

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-15-5-2-3-6-16(15)14-20-9-11-21(12-10-20)18-8-4-7-17(19)13-18/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFSZSYAEZTAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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